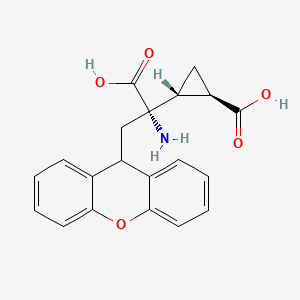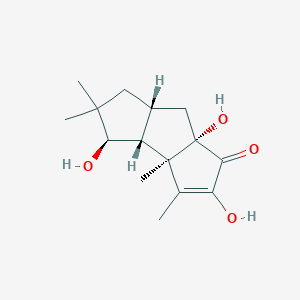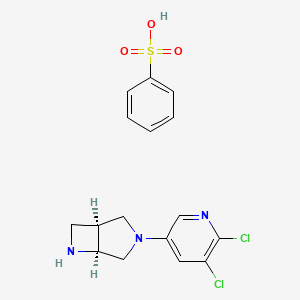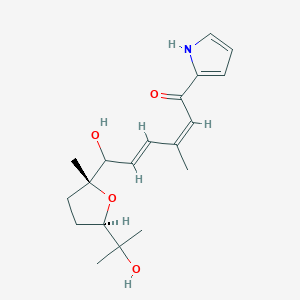
Glaciapyrrole A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glaciapyrrole A is a natural product found in Streptomyces with data available.
科学的研究の応用
Discovery and Photoisomerization
Glaciapyrrole A, along with new pyrrolosesquiterpenoids Glaciapyrroles D and E, was identified in a study from a Streptomyces sp. strain isolated from deep-sea sediment. This research demonstrated the photoisomerization of these compounds under UV irradiation, leading to the formation of photoglaciapyrroles. Notably, encapsulated in poly(lactic-co-glycolic acid) nanoparticles, glaciapyrrole E and photoglaciapyrrole E showed significant inhibitory activity against the influenza A virus, marking the first report of antiviral effects from the glaciapyrrole family (Ko et al., 2022).
Structural Elucidation
The total synthesis and structural analysis of glaciapyrrol A, a closely related compound to glaciapyrrole A, were achieved in another study. This research clarified the compound's relative configuration and established its absolute configuration, contributing to a deeper understanding of its structural properties (Riclea & Dickschat, 2011).
Initial Discovery
An early study on Streptomyces sp. isolated from Alaskan marine sediment reported the discovery of glaciapyrroles A, B, and C. This foundational research contributed to the initial understanding of glaciapyrroles, laying the groundwork for further exploration of these compounds (Macherla et al., 2005).
Bioorganic Chemistry Perspective
Glaciapyrrole A's synthesis was highlighted in a broader discussion on the bioorganic chemistry of microbial terpenoids. This research underscored the diverse applications and biochemical pathways of terpenes, including glaciapyrrole A, and the analytical methods used in their study (Citron & Dickschat, 2014).
特性
製品名 |
Glaciapyrrole A |
|---|---|
分子式 |
C19H27NO4 |
分子量 |
333.4 g/mol |
IUPAC名 |
(2Z,4E)-6-hydroxy-6-[(2R,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-3-methyl-1-(1H-pyrrol-2-yl)hexa-2,4-dien-1-one |
InChI |
InChI=1S/C19H27NO4/c1-13(12-15(21)14-6-5-11-20-14)7-8-16(22)19(4)10-9-17(24-19)18(2,3)23/h5-8,11-12,16-17,20,22-23H,9-10H2,1-4H3/b8-7+,13-12-/t16?,17-,19-/m1/s1 |
InChIキー |
RAOJTUXTTFNKEN-XOUYOFRRSA-N |
異性体SMILES |
C/C(=C/C(=O)C1=CC=CN1)/C=C/C([C@]2(CC[C@@H](O2)C(C)(C)O)C)O |
正規SMILES |
CC(=CC(=O)C1=CC=CN1)C=CC(C2(CCC(O2)C(C)(C)O)C)O |
同義語 |
glaciapyrrol A glaciapyrrole A |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



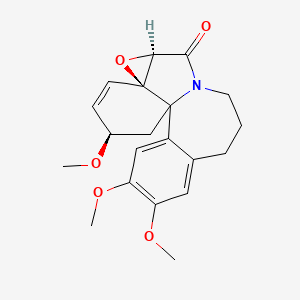

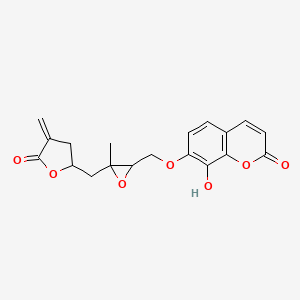

![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,5S,6S)-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248869.png)
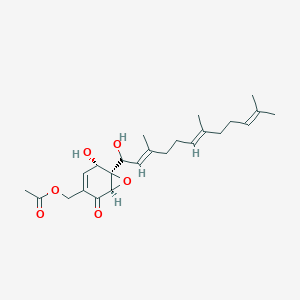
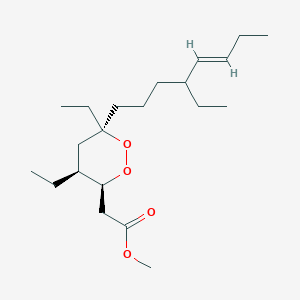

![2,5-Bis[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]pentanoic acid](/img/structure/B1248875.png)

